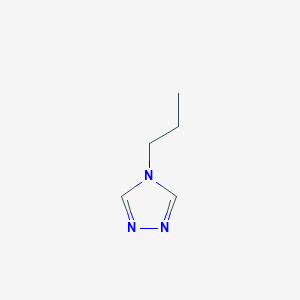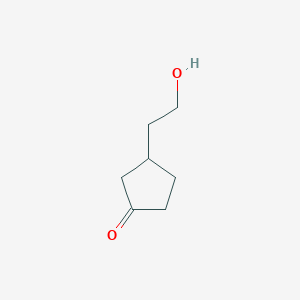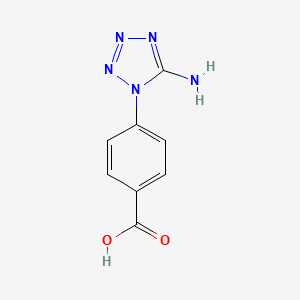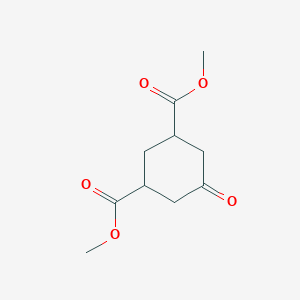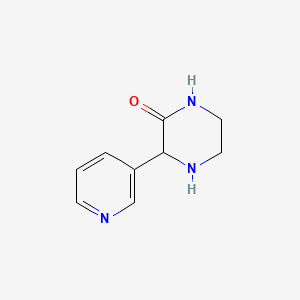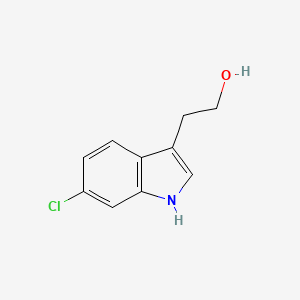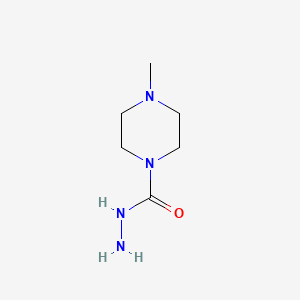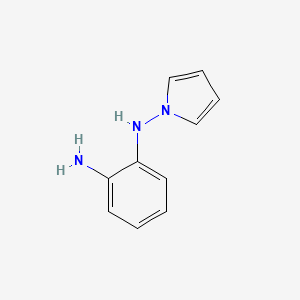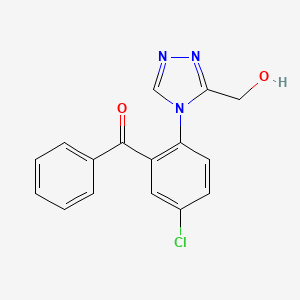
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone: is an organic compound that features a triazole ring, a phenyl group, and a chloro substituent
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by chlorination and subsequent coupling with a phenyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for the development of new therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and phenyl groups can enhance the compound’s binding affinity and specificity .
相似化合物的比较
[5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone]: This compound shares the triazole and chloro substituents but differs in the presence of a methyl group instead of a hydroxymethyl group.
5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)phenylmethanone]: This compound has an additional chloro substituent on the phenyl ring and a methyl group on the triazole ring.
Uniqueness: The presence of the hydroxymethyl group in (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone provides unique reactivity and potential for further functionalization, distinguishing it from similar compounds.
属性
CAS 编号 |
54041-98-4 |
|---|---|
分子式 |
C16H12ClN3O2 |
分子量 |
313.74 g/mol |
IUPAC 名称 |
[5-chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-7-14(20-10-18-19-15(20)9-21)13(8-12)16(22)11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
InChI 键 |
USIICBYEJKAHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)
![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)
